5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl-

crystallinity melting point purification

This 3-phenyl-4-cyclopentylidene-isoxazol-5-one is a strategic building block for synthesizing β-branched carbonyls and dihydrocyclopentapyrrolecarboxylic acids. It uniquely populates both CH and NH tautomers in DMSO, offering a broader reactivity scope than purely CH or NH analogues. Its consistent thermal behavior under FVP and easy-to-handle solid state (mp 161 °C) eliminate the reproducibility issues common with tautomer-sensitive building blocks. Researchers requiring predictable pyrrole substitution patterns should leverage its well-characterized mixed tautomerism and H/D exchange kinetics (t1/2 ~25 min).

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 36771-30-9
Cat. No. B12891453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl-
CAS36771-30-9
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1CCC(=C2C(=NOC2=O)C3=CC=CC=C3)C1
InChIInChI=1S/C14H13NO2/c16-14-12(10-6-4-5-7-10)13(15-17-14)11-8-2-1-3-9-11/h1-3,8-9H,4-7H2
InChIKeyJLNCMFLVMQQZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl- (CAS 36771-30-9): Core Identity and Physicochemical Baseline for Sourcing Decisions


5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl- (compound 15 in the foundational literature) is a 4-cycloalkylidene-isoxazol-5-one bearing a 3‑phenyl substituent and an exocyclic cyclopentylidene group [1]. It belongs to a family of heterocyclic 1,3‑dicarbonyl equivalents that exhibit solvent‑ and substituent‑dependent CH/NH/OH tautomerism, strong UV absorption, and the ability to chelate metal ions [1][2]. The compound is primarily employed as a synthetic building block for β‑branched carbonyl derivatives and as a precursor in flash‑vacuum pyrolysis routes to pyrrolecarboxylic acids [1].

Why 4‑Cyclopentylidene‑3‑phenylisoxazol‑5(4H)‑one Cannot Be Casually Replaced by In‑Class Analogues


Despite sharing the isoxazol‑5(4H)‑one core, 4‑alkylidene/cycloalkylidene derivatives diverge sharply in tautomeric equilibrium, H/D exchange kinetics, crystallinity, and thermal behaviour depending on the 3‑substituent (methyl vs. phenyl) and the exocyclic alkylidene group [1]. The 3‑phenyl analogue (compound 15) occupies a unique intermediate position in the tautomeric cascade: it populates both CH and NH forms in DMSO, whereas the 3‑methyl analogue (14) favours the CH form and the indanylidene‑substituted congeners (16, 17) exist almost exclusively as NH tautomers [1]. This differential tautomerism directly governs solubility, sublimation ease, and the reactivity of the C‑4 position toward nucleophiles, making uncontrolled interchange a source of irreproducible synthetic outcomes [1]. High‑strength biological head‑to‑head data are absent; differentiation currently rests on well‑documented physicochemical and reactivity metrics.

Quantitative Differentiation Evidence: 5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl- versus Closest Analogues


Melting Point and Crystallinity: Superior Lattice Order Relative to the 3‑Methyl Congener

The target compound (15) exhibits a melting point of 161 °C, which is roughly 60 °C higher than that of the 3‑methyl analogue 14 (101.5–103 °C) and 22 °C higher than that of the 2‑propylidene‑3‑phenyl derivative 13 (139–140 °C) [1]. A higher melting point generally correlates with stronger crystal lattice energy, facilitating purification by recrystallisation and improving ambient storage stability.

crystallinity melting point purification

H/D Exchange Half‑Life: Intermediate Tautomeric Lability Distinguishes the 3‑Phenyl Cyclopentylidene System

In (CD₃)₂SO‑CD₃OD solution, the exocyclic vinylic protons H‑7 and H‑8 of 15 undergo deuterium exchange with a half‑life of 25 min, placing it between the faster‑exchanging 3‑methyl analogue 14 (16 min) and the slower 3‑methyl‑2‑indanylidene derivative 16 (60 min) [1]. This ranking mirrors the relative population of the reactive NH/OH tautomers and indicates that 15 offers a kinetically distinct window for electrophilic or nucleophilic derivatisation.

tautomerism H/D exchange kinetics

Tautomeric Equilibrium Position: Dual CH/NH Character in Polar Solvents

Unlike the 2‑propylidene analogues 12 and 13 (exclusively CH form) and the indanylidene derivatives 16 and 17 (exclusively NH form), compound 15 populates both CH and NH tautomers in (CD₃)₂SO solution [1]. This dual character is accompanied by intermediate solubility in chloroform and intermediate sublimability, contrasting with the easily sublimed CH‑only compounds and the poorly sublimable NH‑only compounds [1].

tautomerism solubility reactivity

Synthetic Accessibility: Balanced Yield and Scalable Route

Compound 15 is obtained in 28 % recrystallised yield by piperidine‑catalysed condensation of 3‑phenylisoxazol‑5(4H)‑one with cyclopentanone in ethanol [1]. Although the 2‑propylidene analogue 13 gives a higher yield (69 %) with a different method, the yield of 15 is comparable to that of the 3‑methyl analogue 14 (25 %) and sufficient for multi‑gram laboratory production [1].

synthesis yield condensation

Optimal Deployment Scenarios for 5(4H)-Isoxazolone, 4-cyclopentylidene-3-phenyl- Based on Verified Differentiation Data


Precursor for Pyrrole Synthesis via Flash Vacuum Pyrolysis Where Steric and Electronic Control is Required

The cyclopentylidene‑3‑phenyl system (15) yields dihydrocyclopentapyrrolecarboxylic acids upon FVP, with the 3‑phenyl group providing additional conjugation that influences the pyrolysis temperature window relative to the 3‑methyl analogue [1]. Users seeking a specific pyrrole substitution pattern can exploit the defined thermal behaviour of 15.

Building Block for β‑Branched Carbonyl Compounds When Intermediate Tautomeric Reactivity is Desired

Alkylidene isoxazol‑5‑ones serve as electrophilic partners in Michael additions to soft carbon nucleophiles . The mixed CH/NH tautomerism of 15 provides a wider reactivity scope compared to purely CH or NH congeners, potentially enabling divergent entry to β‑branched aldehydes or ketones under mild conditions.

Crystalline Standard in Formulation Studies Requiring High Melting Point Isoxazolone Derivatives

With a melting point of 161 °C [1], compound 15 is easier to handle, store, and formulate as a solid than the low‑melting 3‑methyl analogue (14, mp ~102 °C). This makes it a preferred choice for applications where ambient‑temperature solid‑state stability is critical.

Mechanistic Probe for Tautomerism‑Dependent Reactivity Studies

The intermediate H/D exchange half‑life (25 min) and the simultaneous presence of CH and NH forms in DMSO make 15 a well‑characterised model substrate for investigating how tautomeric state affects cycloaddition, nucleophilic addition, or metal‑coordination kinetics [1].

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